molecular formula C10H6BrF2NS B15090038 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole

Cat. No.: B15090038
M. Wt: 290.13 g/mol
InChI Key: NRCXIZYEEFIXNG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole typically involves the reaction of 4-bromobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the thiazole ring, potentially leading to dihydrothiazoles.

Scientific Research Applications

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the bromine and difluoromethyl groups, resulting in different chemical and biological properties.

    4-Bromophenylthiazole: Similar but lacks the difluoromethyl group.

    2-(4-Chlorophenyl)-4-(difluoromethyl)thiazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole is unique due to the combination of the bromophenyl and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrF2NS

Molecular Weight

290.13 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H6BrF2NS/c11-7-3-1-6(2-4-7)10-14-8(5-15-10)9(12)13/h1-5,9H

InChI Key

NRCXIZYEEFIXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(F)F)Br

Origin of Product

United States

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